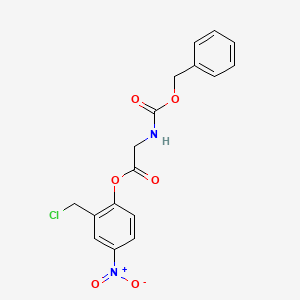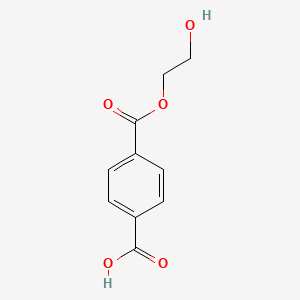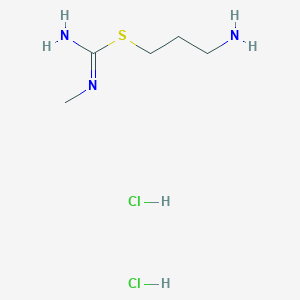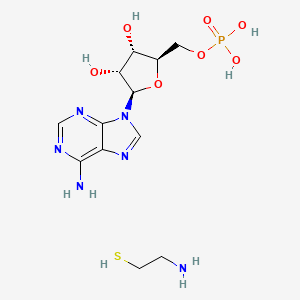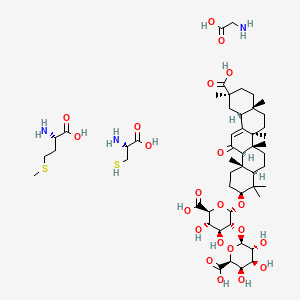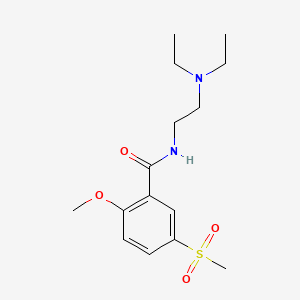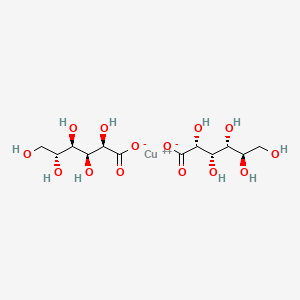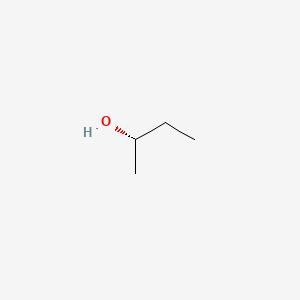
(S)-(+)-2-丁醇
描述
Synthesis Analysis
The synthesis of (S)-(+)-2-butanol involves biocatalytic processes and chemical pathways. An innovative approach to the stereoselective production of (S)-(+)-2-butanol has been achieved through the biocatalytic asymmetric reduction of 2-butanone using alcohol dehydrogenases. This process allows for high selectivity and conversion rates, highlighting the potential of enzymatic methods in producing chiral alcohols (Erdmann et al., 2014). Additionally, metabolic engineering has enabled the de novo production of 2-butanol in microorganisms, demonstrating an alternative route for its synthesis (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of (S)-(+)-2-butanol is defined by its chiral center, which significantly influences its physical and chemical behavior. The chiral nature of (S)-(+)-2-butanol plays a crucial role in its interactions and reactivity, making it a valuable compound in enantioselective synthesis and chiral resolution processes.
Chemical Reactions and Properties
(S)-(+)-2-butanol participates in various chemical reactions, including oxidation, dehydration, and esterification. Its reactivity is characterized by studies on the combustion kinetics of butanol isomers, where differences in the combustion properties of each isomer are thoroughly discussed (Sarathy et al., 2012). These reactions underline the importance of (S)-(+)-2-butanol in fuel applications and as a building block in chemical synthesis.
科学研究应用
生物技术生产
(S)-(+)-2-丁醇作为丁醇的一种变体,在生物技术中有重要的应用。由于其作为脂肪饱和醇的性质,它被考虑用作潜在的燃料或燃料添加剂。生物技术的进展引发了对丁醇发酵生产的重新关注,特别是通过梭菌。这种方法符合对可再生资源用于化学生产的需求增加,以及组学、系统生物学、代谢工程和过程开发方面的进展 (Lee et al., 2008)。
燃烧和动力学建模
(S)-(+)-2-丁醇及其异构体正在被探索作为传统石油衍生燃料的生物衍生替代品或混合剂。已经开发了全面的化学动力学模型,以了解丁醇等线性和支链醇的燃烧化学。这些模型通过一系列实验数据进行验证,包括低压预混平板火焰物种剖面和各种条件下的点火延迟。这项研究对阐明不同压力和温度下的主要反应途径至关重要 (Sarathy et al., 2012)。
通过微生物合成生产
已经开发了微生物合成途径,用于生产2-丁醇及其化学前体丁酮。一个值得注意的方法涉及来自雷氏乳杆菌和戈登氏菌的蛋白复合物的表达,促进了对meso-2,3-丁二醇到丁酮,然后到2-丁醇的转化。这种方法突显了NADH可用性的重要性,通过在特定的遗传和环境条件下培养细胞来实现 (Ghiaci et al., 2014)。
属性
IUPAC Name |
(2S)-butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANRVKWQNVYAZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
74.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-butanol | |
CAS RN |
4221-99-2 | |
| Record name | (+)-2-Butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69KXU5NDTO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula of (S)-(+)-2-butanol?
A1: The molecular formula of (S)-(+)-2-butanol is C4H10O.
Q2: What is its molecular weight?
A2: Its molecular weight is 74.12 g/mol.
Q3: What spectroscopic techniques are helpful in identifying and characterizing (S)-(+)-2-butanol?
A3: Several spectroscopic methods prove valuable in characterizing (S)-(+)-2-butanol:
- NMR Spectroscopy: Provides detailed structural information, including the differentiation of enantiomers using chiral derivatizing agents or chiral solvating agents. [, , ]
- Infrared Spectroscopy: Can be used to identify functional groups, particularly the O-H stretch, which can provide insights into hydrogen bonding interactions. [, , ]
- Vibrational Circular Dichroism (VCD): A powerful tool for studying chiral molecules like (S)-(+)-2-butanol. VCD spectra provide information on the absolute configuration and conformation of the molecule. []
- Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying (S)-(+)-2-butanol in complex mixtures, especially when coupled with chiral separation techniques. [, , ]
Q4: What makes (S)-(+)-2-butanol significant in the context of chirality?
A4: (S)-(+)-2-butanol is a chiral molecule, meaning it exists as two non-superimposable mirror image forms (enantiomers). This chirality makes it a valuable tool in various applications, particularly in:
- Chiral Recognition: Studies show that (S)-(+)-2-butanol exhibits differential interactions with other chiral molecules. This selectivity is crucial in areas like enantiomeric discrimination and understanding biological systems. [, , , , ]
- Asymmetric Synthesis: It can act as a chiral building block in synthesizing other chiral compounds or be used in chiral separation techniques. [, , ]
Q5: How does (S)-(+)-2-butanol interact with chiral surfaces?
A5: Research demonstrates that (S)-(+)-2-butanol exhibits enantioselective adsorption on chiral metal surfaces. This selectivity arises from differences in adsorption energies between the enantiomers, suggesting potential applications in heterogeneous catalysis. [, ]
Q6: Can you explain the concept of chiral-selective chemistry induced by (S)-(+)-2-butanol?
A6: Research has shown that (S)-(+)-2-butanol, when adsorbed on a magnetized Permalloy substrate, exhibits a difference in the rate of C-O bond cleavage depending on the spin polarization of the substrate secondary electrons. This finding suggests the possibility of using spin-polarized electrons to induce chiral-selective chemical reactions. []
Q7: How is (S)-(+)-2-butanol used in catalysis?
A7: (S)-(+)-2-butanol is mainly used in asymmetric catalysis, a field focused on synthesizing chiral compounds. Its applications include:
- Chiral Modifier: (S)-(+)-2-butanol can modify metal catalysts, leading to the preferential formation of one enantiomer over the other. [, ]
- Solvent: Its chiral environment can influence reaction pathways, favoring specific enantiomers. []
Q8: Are there specific examples of reactions where (S)-(+)-2-butanol plays a crucial role in enantioselectivity?
A8: Yes, research highlights examples of reactions where (S)-(+)-2-butanol impacts enantioselectivity:
- Asymmetric Hydrogenation: It acts as a chiral modifier in hydrogenation reactions, leading to the production of chiral alcohols with high enantiomeric excess. This effect is observed in the synthesis of (S)-2-butanol from 2-butanone and (S)-(-)-methylsuccinic acid from itaconic acid using a silica-supported methylcellulose-oxalic acid-Pt complex. [] Similar behavior is observed in the asymmetric hydrogenation of ketones to chiral alcohols using a zeolite-supported gelatin-Fe complex. []
Q9: What are the challenges associated with using (S)-(+)-2-butanol in catalytic applications?
A9: While (S)-(+)-2-butanol shows promise in asymmetric catalysis, challenges include:
Q10: What role does computational chemistry play in understanding (S)-(+)-2-butanol's behavior?
A10: Computational methods are valuable tools for studying (S)-(+)-2-butanol. Key applications include:
- Molecular Modeling: DFT calculations are often employed to predict the structures and energies of (S)-(+)-2-butanol and its complexes with other molecules. These calculations provide insights into chiral recognition mechanisms and help interpret experimental data. [, , ]
- Simulation of Reaction Mechanisms: Computational methods, such as molecular dynamics simulations, can be used to model the interaction of (S)-(+)-2-butanol with enzymes or metal surfaces, providing a deeper understanding of the factors controlling reaction selectivity. [, ]
Q11: What about its environmental impact and degradation?
A11: The provided research primarily focuses on the chemical and physical properties of (S)-(+)-2-butanol. Further research is required to assess its environmental impact and degradation pathways fully.
Q12: Does (S)-(+)-2-butanol find applications beyond those mentioned above?
A12: Yes, research points to other intriguing applications:
- Supramolecular Chemistry: (S)-(+)-2-butanol plays a role in the formation of supramolecular organogels through interactions with α-cyclodextrin. This self-assembly process depends on the chirality of the solvent, demonstrating the importance of (S)-(+)-2-butanol in controlling the properties of these materials. []
- Gas Sensing: It is used in luminescent Langmuir-Blodgett films containing iridium(III) complexes for sensing gases like water and 2-butanol. []
- Pheromone Research: Studies have identified (S)-(+)-2-butanol as a component of the sex attractant pheromone in certain beetle species. Interestingly, the enantiomeric composition of the released 2-butanol can vary with the age of the female beetle, suggesting a potential role in signaling and mate selection. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





